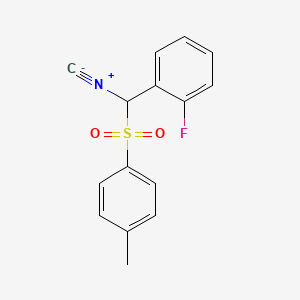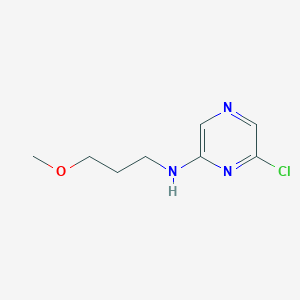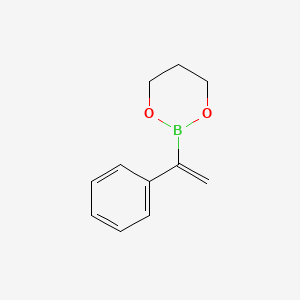![molecular formula C12H21N3S B1440570 {1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249171-13-8](/img/structure/B1440570.png)
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine
Übersicht
Beschreibung
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine, also known as ETPM, is an organic compound with a unique structure, containing both aliphatic and aromatic components. It has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and materials science. ETPM has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been extensively studied for their antioxidant properties . Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases. The thiazole ring, being a part of the compound’s structure, contributes to its potential effectiveness in scavenging free radicals, thus preventing cell damage .
Analgesic and Anti-inflammatory Activity
The compound’s analgesic properties make it a candidate for pain relief research. Additionally, its anti-inflammatory effects are of interest due to the thiazole moiety’s ability to modulate inflammatory pathways. This could lead to the development of new medications for conditions like arthritis or other inflammatory disorders .
Antimicrobial and Antifungal Activity
Research into the antimicrobial applications of thiazole derivatives, including this compound, has shown promise. These compounds can act against a variety of bacterial strains, making them potential candidates for new antibiotic drugs. Similarly, their antifungal properties open avenues for treating fungal infections .
Antiviral Activity
Thiazole derivatives have been identified as potential antiviral agents. Their ability to inhibit viral replication could be harnessed in the treatment of diseases caused by viruses, including HIV. This is particularly relevant given the ongoing need for effective antiviral therapies .
Neuroprotective Activity
Neurodegenerative diseases pose a significant challenge in healthcare. The neuroprotective activity of thiazole derivatives suggests that they could play a role in developing treatments for conditions such as Alzheimer’s and Parkinson’s disease, where neuronal protection is paramount .
Antitumor and Cytotoxic Activity
The antitumor potential of thiazole derivatives is a critical area of research. Their cytotoxic properties against cancer cells offer a pathway to new cancer therapies. The compound could be part of studies aimed at understanding and combating various forms of cancer .
Antihypertensive and Cardiovascular Activity
Thiazole derivatives have shown antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular conditions. Research in this area could lead to the development of new classes of antihypertensive drugs .
Antidiabetic Activity
The prevalence of diabetes necessitates the search for new therapeutic agents. Thiazole derivatives have been explored for their antidiabetic activity, which could lead to innovative treatments for managing blood sugar levels and the complications associated with diabetes .
Wirkmechanismus
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Piperidines are also a common structure in many pharmaceuticals, indicating that they likely interact with a variety of biological targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Thiazoles are known to be involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have similar solubility properties, which could affect its absorption, distribution, metabolism, and excretion.
Result of Action
Given the wide range of biological activities associated with thiazoles, it’s possible that the compound could have a variety of effects depending on its specific targets and mode of action .
Eigenschaften
IUPAC Name |
[1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-2-12-14-11(9-16-12)8-15-5-3-10(7-13)4-6-15/h9-10H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZIMXUZMGTGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)
![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1440494.png)


![4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid](/img/structure/B1440497.png)
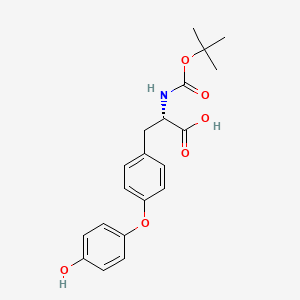
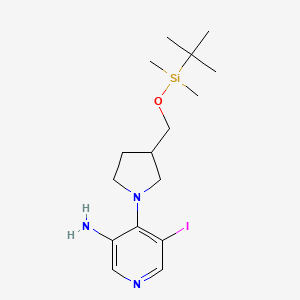
![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)

